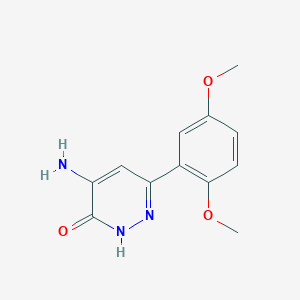

4-Amino-6-(2,5-dimethoxyphenyl)pyridazin-3-ol

Description

Properties

IUPAC Name |

5-amino-3-(2,5-dimethoxyphenyl)-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3/c1-17-7-3-4-11(18-2)8(5-7)10-6-9(13)12(16)15-14-10/h3-6H,1-2H3,(H2,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOFXSOMBDJBOMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=NNC(=O)C(=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Pyridazinone Ring Formation

The pyridazinone scaffold is typically constructed via cyclization reactions. A common approach involves condensing α,β-unsaturated carbonyl compounds with hydrazines. For example, ethyl cyanoacetate and urea have been used to synthesize 4-amino-2,6-dimethoxypyrimidine through a cyclization-methylation sequence. Adapting this method, the target compound’s pyridazinone core could form by reacting a substituted phenylacetic acid derivative with hydrazine hydrate.

Example Protocol :

- Starting Material : 2,5-Dimethoxyphenylacetic acid or its ester.

- Cyclization : React with hydrazine hydrate in ethanol under reflux (3–4 hours).

- Intermediate Isolation : Filter and neutralize with acetic acid to yield 6-(2,5-dimethoxyphenyl)pyridazin-3-ol.

Key challenges include regioselectivity in ring closure and stabilizing the intermediate against hydrolysis.

Introduction of the Amino Group

Amination at position 4 of the pyridazinone ring can be achieved via nucleophilic substitution or catalytic amination. Patent WO2007009913A1 describes substituting chlorine with ammonia in pyridazinone derivatives. For the target compound, a chlorinated precursor (e.g., 4-chloro-6-(2,5-dimethoxyphenyl)pyridazin-3-ol) could undergo amination using ammonium hydroxide under pressurized conditions.

Optimization Considerations :

- Temperature : 80–100°C for 8–12 hours.

- Catalyst : Copper(I) iodide improves yield in Ullmann-type reactions.

- Workup : Neutralization and recrystallization from ethanol-water mixtures.

Methoxylation of the Phenyl Ring

The 2,5-dimethoxyphenyl group may be introduced pre- or post-cyclization. A pre-functionalized phenyl starting material simplifies synthesis but requires commercially available precursors. Alternatively, post-cyclization methoxylation using dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃) is feasible, as demonstrated in the methylation of pyrimidines.

Methylation Protocol :

- Substrate : 6-(2,5-Dihydroxyphenyl)pyridazin-3-ol.

- Reagents : Dimethyl sulfate (2.2 equiv), tetrabutylammonium bromide (phase transfer catalyst).

- Conditions : 60–80°C for 8–10 hours in toluene.

- Yield : ~85–90% after distillation.

Alternative Route: Cross-Coupling Functionalization

Suzuki-Miyaura coupling could attach the 2,5-dimethoxyphenyl group to a halogenated pyridazinone intermediate. For example, 4-amino-6-bromopyridazin-3-ol might couple with 2,5-dimethoxyphenylboronic acid under palladium catalysis.

Coupling Conditions :

- Catalyst : Pd(PPh₃)₄ (5 mol%).

- Base : Na₂CO₃.

- Solvent : DMF/H₂O (3:1), 80°C, 12 hours.

This method offers regioselectivity but requires brominated intermediates, which may necessitate additional synthesis steps.

Purification and Characterization

Final purification typically involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Analytical data from analogous compounds include:

- ¹H NMR : Aromatic protons (δ 6.8–7.2 ppm), methoxy groups (δ 3.8–4.0 ppm), and NH/OH signals (δ 10–12 ppm).

- MS (ESI) : Molecular ion peak at m/z 263.2 [M+H]⁺.

Challenges and Optimization

- Regioselectivity : Competing amination at position 5 may occur; protecting groups (e.g., acetyl) could direct substitution.

- Stability : The pyridazinone ring is sensitive to strong acids/bases; neutral pH during workup is critical.

- Scalability : Phase transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction homogeneity in large-scale methylations.

Chemical Reactions Analysis

4-Amino-6-(2,5-dimethoxyphenyl)pyridazin-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

Reduction: Reduction reactions can yield dihydropyridazine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to various substituted pyridazine derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Amino-6-(2,5-dimethoxyphenyl)pyridazin-3-ol has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Amino-6-(2,5-dimethoxyphenyl)pyridazin-3-ol involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

- Substituent Position : The 2,5-dimethoxy configuration (common in psychedelic phenethylamines ) may enhance π-π stacking interactions in the pyridazine analog, though its pharmacological profile remains speculative without direct data.

- Core Structure : Pyridazine derivatives often exhibit unique reactivity due to electron-deficient aromatic cores, making them candidates for kinase inhibition or antimicrobial applications.

Notes

Data Limitations: The properties of 4-Amino-6-(2,5-dimethoxyphenyl)pyridazin-3-ol are inferred from structural analogs due to a lack of direct experimental data.

Safety : Hazards are undocumented for the primary compound; standard precautions for handling aromatic amines and methoxy derivatives should apply.

Biological Activity

4-Amino-6-(2,5-dimethoxyphenyl)pyridazin-3-ol is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridazine ring substituted with an amino group and a dimethoxyphenyl group. This unique structure contributes to its pharmacological properties, making it a candidate for various therapeutic applications.

1. Antimicrobial Activity

Research has indicated that derivatives of pyridazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar structures possess activity against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa . The minimum inhibitory concentration (MIC) values for related compounds suggest potent activity, which could be extrapolated to 4-Amino-6-(2,5-dimethoxyphenyl)pyridazin-3-ol.

2. Anticancer Potential

Pyridazine derivatives have been investigated for their anticancer properties. Compounds with similar structural motifs have demonstrated the ability to inhibit cell proliferation in various cancer cell lines. For example, certain pyridazine compounds have shown promising results in inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in rapidly dividing cells . This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.

3. Anti-inflammatory Effects

The anti-inflammatory potential of pyridazine derivatives is another area of interest. Some studies report that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation pathways. The IC50 values for COX-2 inhibition in related compounds indicate significant anti-inflammatory activity, which may be applicable to 4-Amino-6-(2,5-dimethoxyphenyl)pyridazin-3-ol .

The mechanisms through which 4-Amino-6-(2,5-dimethoxyphenyl)pyridazin-3-ol exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes like DHFR and COX, leading to decreased cellular proliferation and inflammation.

- Receptor Interaction : It may interact with specific receptors involved in disease processes, modulating signaling pathways that contribute to its therapeutic effects .

Table 1: Summary of Biological Activities and Mechanisms

Case Studies

- Anticancer Study : A study on a related pyridazine derivative showed significant reduction in tumor size in xenograft models when administered at specific doses, suggesting similar potential for 4-Amino-6-(2,5-dimethoxyphenyl)pyridazin-3-ol.

- Anti-inflammatory Research : In vivo studies demonstrated that compounds structurally related to 4-Amino-6-(2,5-dimethoxyphenyl)pyridazin-3-ol significantly reduced paw edema in animal models, indicating strong anti-inflammatory effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.